4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

Organic Synthesis Friedel-Crafts Acylation Electrophilic Aromatic Substitution

This 4-aryl-4-oxobutanoic acid derivative features a unique 3-chloro-4-methyl substitution pattern essential for LSD1 inhibitor synthesis and μ-calpain SAR studies. Its defined LogP (~2.70) and pKa (~4.44) ensure reproducible solubility, permeability, and metabolic stability. The 3-chloro substituent enables SNAr reactions for heterocycle construction. Unlike generic analogs, CAS 62903-06-4 provides batch-consistent reactivity, avoiding the irreproducible results observed with non-validated structural substitutions in 4-oxobutanoic acid scaffolds.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 62903-06-4
Cat. No. B1315061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
CAS62903-06-4
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl
InChIInChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyLCODGAWZEVOUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid (CAS 62903-06-4) – Chemical Identity and Procurement Specifications


4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-06-4), also known as 3-(3-Chloro-4-methylbenzoyl)propionic acid, is a synthetic aryl γ-ketocarboxylic acid belonging to the 4-oxobutanoic acid family. Its molecular formula is C₁₁H₁₁ClO₃ with a molecular weight of 226.66 g/mol . The compound features a 3-chloro-4-methyl substituted phenyl ring linked to a 4-oxobutanoic acid moiety. It is commercially available as a research chemical with standard purity specifications ranging from 95% to 98% . This compound serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry applications .

Why 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid Cannot Be Replaced by Other 4-Oxobutanoic Acids


In scientific research, generic substitution among 4-aryl-4-oxobutanoic acid derivatives is inadvisable due to pronounced structure-dependent variations in both chemical reactivity and biological activity. Studies on related 4-oxobutanoate derivatives demonstrate that minor alterations in aryl substitution patterns yield substantial differences in target engagement—for example, carvacrol- versus thymol-derived 4-oxobutanoates exhibit distinct tyrosinase inhibitory activities, with IC₅₀ values differing by up to 2.4-fold between structurally similar compounds [1]. Similarly, in the 4-aryl-4-oxobutanoic acid amide series, the presence and positioning of substituents such as 2-methoxymethoxy groups dictate μ-calpain inhibitory potency, with IC₅₀ values ranging from sub-micromolar to inactive [2]. The specific 3-chloro-4-methyl substitution pattern in CAS 62903-06-4 confers unique physicochemical properties—including LogP of approximately 2.70 and pKa of 4.44 —that directly influence solubility, membrane permeability, and metabolic stability. These parameters critically affect downstream synthetic utility and biological assay reproducibility, making empirical substitution without validation a source of irreproducible results.

Quantitative Evidence Differentiating 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid (CAS 62903-06-4)


Substitution Pattern Dictates Chemical Reactivity: Chloro-Methyl Aryl vs. Unsubstituted or Alternative Aryl Groups

The 3-chloro-4-methyl substitution pattern on the phenyl ring of CAS 62903-06-4 fundamentally alters its reactivity profile compared to unsubstituted or differently substituted 4-aryl-4-oxobutanoic acids. This compound is specifically synthesized via Friedel-Crafts acylation, where the chloro and methyl substituents direct and modulate electrophilic aromatic substitution . In contrast, 4-(4-methoxyphenyl)-4-oxobutanoic acid and 4-phenyl-4-oxobutanoic acid exhibit different regioselectivity and reaction kinetics under identical acylation conditions due to the absence of the electron-withdrawing chloro group and ortho/para-directing methyl group [1].

Organic Synthesis Friedel-Crafts Acylation Electrophilic Aromatic Substitution

Physicochemical Property Differentiation: LogP and pKa Dictate Solubility and Bioavailability Profiles

CAS 62903-06-4 possesses a calculated octanol-water partition coefficient (LogP) of approximately 2.70 and an acid dissociation constant (pKa) of 4.44 ± 0.17 [1]. These values differ meaningfully from structurally related analogs: 4-(4-chlorophenyl)-4-oxobutanoic acid (LogP ~2.4, pKa ~4.3) and 4-(4-methylphenyl)-4-oxobutanoic acid (LogP ~2.2, pKa ~4.5) [2]. The higher LogP of CAS 62903-06-4 indicates increased lipophilicity relative to the para-methyl analog, which may enhance membrane permeability in cell-based assays. The specific pKa influences ionization state at physiological pH (7.4), where CAS 62903-06-4 exists predominantly (>99.9%) in its carboxylate anion form.

Physicochemical Properties ADME Drug-likeness

Synthetic Versatility as a Scaffold: Halogen Handle Enables Unique Downstream Derivatization

The chloro substituent at the 3-position of the phenyl ring in CAS 62903-06-4 provides a synthetic handle for nucleophilic aromatic substitution (S_NAr) and transition metal-catalyzed cross-coupling reactions, which is absent in non-halogenated analogs such as 4-(4-methylphenyl)-4-oxobutanoic acid . This functional handle enables further diversification into biaryl systems, amino-substituted derivatives, and heterocyclic compounds. The compound has been specifically utilized as a reactant in multi-step syntheses, including reactions with sodium acetate and acetic anhydride to generate complex pyrrol-isoindolinone hybrid structures [1].

Medicinal Chemistry Scaffold Derivatization Cross-Coupling

Storage and Stability Specifications: Vendor-Defined Purity and Handling Requirements

Commercially available CAS 62903-06-4 is supplied with defined purity specifications ranging from 95% (AKSci, Bidepharm, CheMenu) to 98% (Leyan) . Recommended storage conditions include long-term storage in a cool, dry place, with some vendors specifying 2-8°C . These specifications contrast with certain structurally related 4-oxobutanoic acids (e.g., 4-(4-bromophenyl)-4-oxobutanoic acid), which may require -20°C storage due to enhanced thermal lability of the bromo substituent. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Quality Control Storage Conditions Purity Specifications

Recommended Research Applications for 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic Acid (CAS 62903-06-4)


Medicinal Chemistry Scaffold for LSD1-Targeted Epigenetic Modulators

CAS 62903-06-4 serves as a key synthetic precursor for developing inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in oncology . The 3-chloro-4-methyl substitution pattern provides optimal steric and electronic complementarity to the LSD1 active site, while the carboxylic acid moiety enables subsequent amidation or esterification to generate diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Heterocyclic Building Blocks via Nucleophilic Substitution

The chloro substituent at the 3-position enables S_NAr reactions with amines and thiols, facilitating the construction of nitrogen- and sulfur-containing heterocycles . This compound has been specifically utilized in reactions with sodium acetate and acetic anhydride to generate pyrrol-isoindolinone hybrid structures—scaffolds of interest for developing bioactive molecules with anti-inflammatory and anticancer potential [1].

Calpain Inhibitor Precursor Development (Neurological Disorders)

As a member of the 4-aryl-4-oxobutanoic acid family, CAS 62903-06-4 can be converted to corresponding amide derivatives for evaluation as μ-calpain inhibitors—a target class implicated in stroke and Alzheimer's disease [2]. The specific aryl substitution pattern may confer distinct pharmacokinetic and target engagement profiles compared to other 4-aryl analogs.

Agrochemical Intermediate Synthesis

Nuclear halogenated arylketo carboxylic acids, including chloro-substituted 4-oxobutanoic acid derivatives, have established utility as plant growth regulators [3]. The chloro and methyl substituents on CAS 62903-06-4 modulate lipophilicity and metabolic stability, parameters critical for foliar uptake and in planta persistence in agrochemical applications.

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